physicochemical properties of 2,5-dimethoxy-3-nitrobenzaldehyde
physicochemical properties of 2,5-dimethoxy-3-nitrobenzaldehyde
An In-depth Technical Guide to the Physicochemical Properties of 2,5-Dimethoxy-3-nitrobenzaldehyde
Abstract
This technical guide provides a comprehensive overview of the , a key aromatic aldehyde intermediate. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's chemical identity, structural characteristics, and core physical properties. It offers detailed experimental protocols for empirical determination of these properties, including melting point, solubility, and spectroscopic characterization via NMR, FT-IR, and UV-Vis. The guide synthesizes theoretical principles with practical, field-proven methodologies to ensure both scientific accuracy and applicability in a laboratory setting. Emphasizing safety, reactivity, and potential applications, this whitepaper serves as an essential resource for the effective handling, characterization, and utilization of this versatile chemical building block.
Introduction and Scope
2,5-Dimethoxy-3-nitrobenzaldehyde belongs to a class of substituted aromatic aldehydes that are of significant interest in synthetic organic chemistry. The presence of three distinct functional groups—an aldehyde, two methoxy groups, and a nitro group—on the benzene ring imparts a unique electronic and steric profile, making it a valuable precursor for the synthesis of more complex molecular architectures. The electron-donating methoxy groups and the electron-withdrawing nitro and aldehyde groups create a nuanced reactivity profile that can be strategically exploited in multi-step syntheses.
This guide provides an in-depth analysis of its fundamental physicochemical properties. The objective is to equip researchers with the necessary data and methodologies to confidently assess the purity, identity, and behavior of this compound. We will move from foundational data to detailed experimental workflows, explaining the causality behind procedural choices to foster a deeper understanding of the characterization process.
Chemical Identity and Core Properties
A precise understanding of a compound's identity and fundamental properties is the bedrock of any scientific investigation.
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Systematic IUPAC Name: 2,5-dimethoxy-3-nitrobenzaldehyde
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Molecular Formula: C₉H₉NO₅
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Molecular Weight: 211.17 g/mol
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CAS Number: 86399-63-9
The core physicochemical data for 2,5-dimethoxy-3-nitrobenzaldehyde are summarized below. It is important to note that experimental values for this specific isomer are not as widely reported as for other related compounds. The data presented are derived from available literature and predictive modeling, providing a reliable baseline for laboratory work.
| Property | Value / Description | Source / Rationale |
| Appearance | Expected to be a yellow crystalline solid | Typical for nitroaromatic compounds.[1] |
| Melting Point | 115-117 °C | Based on the closely related isomer 2,3-dimethoxy-5-nitro-benzaldehyde.[2] |
| Boiling Point | Not available (likely to decompose at high temperatures) | Aromatic nitro compounds can be thermally unstable. |
| Solubility | Sparingly soluble in water; soluble in common organic solvents like ethanol, acetone, chloroform, and ethyl acetate. | General solubility behavior for aromatic aldehydes.[1][3] |
Detailed Solubility Profile
The solubility of a compound is a critical parameter that influences reaction conditions, purification strategies, and formulation development. The polarity imparted by the aldehyde and nitro groups is offset by the largely nonpolar aromatic ring and methoxy groups, resulting in poor aqueous solubility but good solubility in many organic solvents.[1]
A systematic approach to solubility testing is crucial for characterization.
Workflow for Solubility Classification
The following diagram outlines a logical sequence for determining the solubility class of an organic compound like 2,5-dimethoxy-3-nitrobenzaldehyde.
Caption: Logical workflow for the systematic determination of a compound's solubility class.
Based on its structure, 2,5-dimethoxy-3-nitrobenzaldehyde is expected to be insoluble in water, 5% NaOH, and 5% HCl, but soluble in or reactive with concentrated sulfuric acid, classifying it as a neutral compound (Class N).[4][5]
Spectroscopic Characterization
Spectroscopy is indispensable for confirming the molecular structure and purity of a compound.
¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the hydrogen atom environment in a molecule. For 2,5-dimethoxy-3-nitrobenzaldehyde, dissolved in a deuterated solvent like CDCl₃, the following signals are predicted:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~10.4 | Singlet | 1H | Aldehyde (-CHO) | Aldehydic protons are highly deshielded and appear far downfield. |
| ~7.5-7.8 | Doublet | 1H | Aromatic (Ar-H) | Aromatic proton ortho to the electron-withdrawing nitro and aldehyde groups. |
| ~7.2-7.4 | Doublet | 1H | Aromatic (Ar-H) | Aromatic proton ortho to a methoxy group and meta to the aldehyde/nitro groups. |
| ~4.0 | Singlet | 3H | Methoxy (-OCH₃) | Methoxy group protons. Two distinct singlets are expected due to their different electronic environments. |
| ~3.9 | Singlet | 3H | Methoxy (-OCH₃) | The second, distinct methoxy group. |
FT-IR Spectroscopy
Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[6][7]
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3100-3000 | C-H Stretch | Aromatic C-H |
| ~2900-2800 | C-H Stretch | Aldehyde C-H (often two peaks) |
| ~1710-1690 | C=O Stretch | Aromatic Aldehyde |
| ~1600-1580 | C=C Stretch | Aromatic Ring |
| ~1540-1520 | Asymmetric N-O Stretch | Nitro Group (NO₂) |
| ~1360-1340 | Symmetric N-O Stretch | Nitro Group (NO₂) |
| ~1275-1200 | C-O Stretch | Aryl-O-CH₃ |
UV-Vis Spectroscopy
UV-Visible spectroscopy measures the electronic transitions within a molecule. Aromatic nitro compounds typically exhibit characteristic absorption bands.[8][9]
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π → π* Transitions: Strong absorption bands are expected around 250 nm, corresponding to electronic excitations within the conjugated π-system of the benzene ring and nitro group.[10]
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n → π* Transitions: Weaker absorption bands may be observed at longer wavelengths (~300-350 nm), arising from transitions of non-bonding electrons on the oxygen atoms of the aldehyde and nitro groups to anti-bonding π* orbitals.[10][11]
Experimental Protocols
The following protocols describe standard, reliable methods for determining the key physicochemical properties discussed above.
Protocol: Melting Point Determination (Capillary Method)
This method provides a sharp melting range for a pure crystalline solid.[12] Impurities typically cause a depression and broadening of the melting range.[12]
Objective: To determine the temperature range over which the solid phase transitions to a liquid.
Apparatus: Mel-Temp apparatus or Thiele tube, capillary tubes, thermometer.
Procedure:
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Sample Preparation: Place a small amount of finely powdered, dry 2,5-dimethoxy-3-nitrobenzaldehyde onto a clean, dry surface. Gently tap the open end of a capillary tube into the powder to collect a small amount.
-
Packing: Invert the tube and tap its sealed bottom firmly on a hard surface to pack the solid into a dense column of 2-3 mm height.[13] Proper packing is critical for uniform heat transfer.
-
Apparatus Setup: Place the packed capillary tube into the heating block of the melting point apparatus.
-
Rapid Determination (Optional): If the approximate melting point is unknown, perform a rapid heating (10-20 °C/min) to find a rough value.[14] Allow the apparatus to cool before the precise measurement.
-
Precise Determination: Heat the block rapidly to about 20 °C below the expected melting point. Then, reduce the heating rate to 1-2 °C per minute to ensure thermal equilibrium between the sample, block, and thermometer.
-
Data Recording: Record the temperature at which the first droplet of liquid appears (T₁). Record the temperature at which the last solid crystal melts (T₂). The melting point is reported as the range T₁ - T₂.
Protocol: Qualitative Solubility Assessment
This protocol systematically classifies the compound based on its solubility in a series of solvents.[15][16]
Objective: To determine the solubility characteristics of the compound in water and acidic/basic solutions.
Procedure:
-
Water Solubility: Add approximately 0.1 g of the compound to a test tube containing 3 mL of deionized water. Shake vigorously for 60 seconds. Observe if the solid dissolves completely. If so, the compound is water-soluble.[5]
-
5% NaOH Test (if insoluble in water): To a fresh sample (0.1 g), add 3 mL of 5% aqueous NaOH solution. Shake vigorously. Dissolution indicates an acidic compound.
-
5% HCl Test (if insoluble in NaOH): To a fresh sample (0.1 g), add 3 mL of 5% aqueous HCl solution. Shake vigorously. Dissolution indicates a basic compound (e.g., an amine).[15]
-
Concentrated H₂SO₄ Test (if insoluble in all above): Carefully add a small amount of the compound to 1 mL of cold, concentrated sulfuric acid. Dissolution, a color change, or heat evolution indicates a neutral compound containing oxygen, nitrogen, or unsaturation.[4]
Protocol: Spectroscopic Sample Preparation
Proper sample preparation is paramount for acquiring high-quality, interpretable spectra.
Caption: Standard sample preparation workflows for NMR, FT-IR, and UV-Vis spectroscopy.
A. ¹H NMR Sample Preparation [17][18]
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Weigh 5-25 mg of the compound into a clean, small vial.
-
Add 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Deuterated solvents are used to avoid large interfering solvent peaks in the ¹H spectrum.[17]
-
Ensure the solid is fully dissolved. Gentle vortexing may be required.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube. This removes any particulate matter that can degrade spectral quality.
-
Cap the NMR tube and label it clearly.
B. FT-IR Sample Preparation (KBr Pellet Method) [19][20]
-
Weigh approximately 1-2 mg of the compound and 100-200 mg of dry, FT-IR grade Potassium Bromide (KBr). The low sample concentration prevents peak saturation.[19]
-
Gently grind the mixture in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet die and press using a hydraulic press (approx. 8-10 tons of pressure) to form a transparent or translucent pellet.
-
Carefully remove the pellet and place it in the sample holder of the FT-IR spectrometer.
C. UV-Vis Sample Preparation
-
Prepare a stock solution of the compound in a UV-transparent solvent (e.g., ethanol, acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Dilute the stock solution to a concentration that results in an absorbance maximum between 0.5 and 1.5 AU (Absorbance Units) to ensure measurement is within the linear range of the instrument.
-
Use a matched pair of quartz cuvettes. Fill one with the pure solvent (as a blank/reference) and the other with the sample solution.
-
Run a baseline correction with the solvent-filled cuvette before measuring the sample's absorbance spectrum.
Safety, Stability, and Handling
Safety Profile: Based on data for related nitroaromatic and aldehyde compounds, 2,5-dimethoxy-3-nitrobenzaldehyde should be handled with appropriate care.
-
Hazards: May cause skin and serious eye irritation. May cause an allergic skin reaction.[21][22] Avoid breathing dust.
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat.[21] Handle in a well-ventilated area or a chemical fume hood.
Stability and Storage:
-
Store in a cool, dry, well-ventilated place away from incompatible materials such as strong oxidizing agents.[23]
-
Keep the container tightly closed to prevent moisture absorption.[22] The compound is likely sensitive to air and light over long periods.
Applications in Research and Drug Development
Substituted benzaldehydes are foundational building blocks in organic synthesis. While specific applications for the 3-nitro isomer are specialized, the 2,5-dimethoxybenzaldehyde scaffold is a well-known precursor in the synthesis of pharmaceuticals and other bioactive molecules.[24][25][26][27] The nitro group, in particular, serves two primary roles:
-
A potent directing group: It can direct further electrophilic aromatic substitution to specific positions on the ring.
-
A versatile functional handle: The nitro group can be readily reduced to an amine, which opens up a vast array of subsequent chemical transformations, including amide bond formation, diazotization, and reductive amination. This makes it a key intermediate for building complex nitrogen-containing heterocyclic systems, which are prevalent in medicinal chemistry. For example, other nitrobenzaldehyde isomers are critical starting materials for synthesizing dihydropyridine calcium channel blockers used to treat hypertension.[28]
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